molecular formula C12H16N2 B2847662 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene CAS No. 24919-43-5

3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene

Cat. No.: B2847662
CAS No.: 24919-43-5
M. Wt: 188.274
InChI Key: QZLFCLRNSOXWFA-UHFFFAOYSA-N
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Description

3,9-Diazatricyclo[8400,3,7]tetradeca-1(14),10,12-triene is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial-scale production methods are less common. the principles of green chemistry and sustainable practices are often applied to minimize environmental impact during its synthesis .

Chemical Reactions Analysis

Types of Reactions

3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound .

Scientific Research Applications

3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: Researchers explore its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (7S)-9-butyl-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene-2,8-dione
  • 10-chloropropionyl-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine

Uniqueness

3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene stands out due to its unique tricyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

6,6a,7,8,9,11-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-6-12-10(4-1)9-14-7-3-5-11(14)8-13-12/h1-2,4,6,11,13H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLFCLRNSOXWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC3=CC=CC=C3CN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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